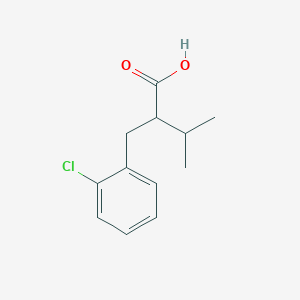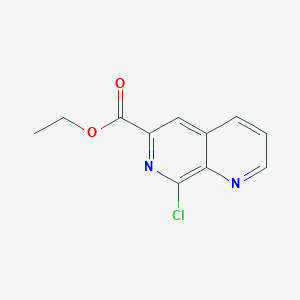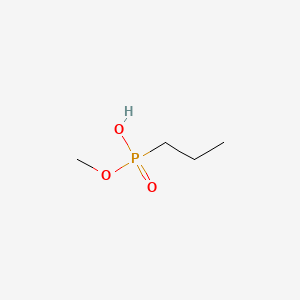
Propylphosphonic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propylphosphonic acid methyl ester is an organophosphorus compound that belongs to the class of esters. It is characterized by the presence of a phosphonic acid group bonded to a propyl group and a methyl ester group. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.
准备方法
Synthetic Routes and Reaction Conditions:
Michaelis–Arbuzov Reaction: This is one of the most common methods for synthesizing phosphonic acid esters. It involves the reaction of a trialkyl phosphite with an alkyl halide.
Catalytic Cross-Coupling Reaction: This method involves the use of catalysts such as palladium to facilitate the coupling of phosphonic acid derivatives with organic halides.
Mannich-Type Condensation: This method involves the condensation of phosphonic acid derivatives with formaldehyde and amines.
Industrial Production Methods: Industrial production of propylphosphonic acid methyl ester typically involves large-scale application of the Michaelis–Arbuzov reaction due to its efficiency and high yield. The reaction is carried out in specialized reactors under controlled temperature and pressure to ensure optimal conversion rates.
化学反应分析
Types of Reactions:
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are commonly used.
Oxidation: Hydrogen peroxide or other peroxides are typical oxidizing agents.
Substitution: Nucleophiles such as amines or alcohols are used under appropriate conditions.
Major Products:
Hydrolysis: Propylphosphonic acid and methanol.
Oxidation: Phosphonic acid derivatives.
Substitution: Various substituted phosphonic acid esters depending on the nucleophile used.
科学研究应用
Propylphosphonic acid methyl ester has a wide range of applications in scientific research:
作用机制
The mechanism of action of propylphosphonic acid methyl ester involves its ability to act as a coupling agent and water scavenger. It facilitates the formation of peptide bonds by activating carboxylic acids and preventing racemization during the reaction . The compound interacts with molecular targets such as amino acids and peptides, promoting their condensation into larger molecules .
相似化合物的比较
- Ethylphosphonic acid methyl ester
- Butylphosphonic acid methyl ester
- Methylphosphonic acid ethyl ester
Comparison:
- Ethylphosphonic acid methyl ester: Similar in structure but with an ethyl group instead of a propyl group. It has similar reactivity but may differ in physical properties such as boiling point and solubility .
- Butylphosphonic acid methyl ester: Contains a butyl group, making it bulkier and potentially less reactive in certain conditions compared to propylphosphonic acid methyl ester .
- Methylphosphonic acid ethyl ester: The ester group is ethyl instead of methyl, which can affect its reactivity and the types of reactions it undergoes .
This compound stands out due to its balanced reactivity and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.
属性
CAS 编号 |
53621-95-7 |
|---|---|
分子式 |
C4H11O3P |
分子量 |
138.10 g/mol |
IUPAC 名称 |
methoxy(propyl)phosphinic acid |
InChI |
InChI=1S/C4H11O3P/c1-3-4-8(5,6)7-2/h3-4H2,1-2H3,(H,5,6) |
InChI 键 |
RLDXWNAZJDJGCX-UHFFFAOYSA-N |
规范 SMILES |
CCCP(=O)(O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


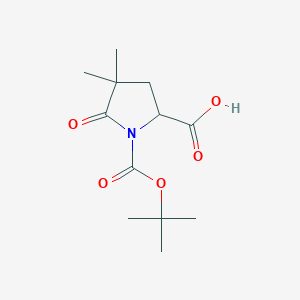
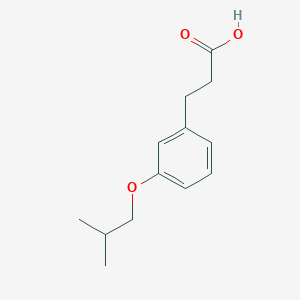
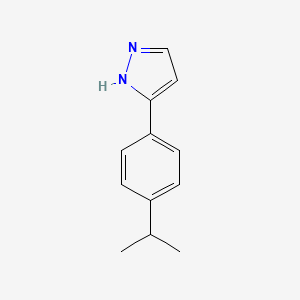
![4-[1-[[7-(3,4,5-Trimethoxyphenyl)-1,6-naphthyridin-5-yl]oxy]ethyl]pyrrolidin-2-one](/img/structure/B13981558.png)
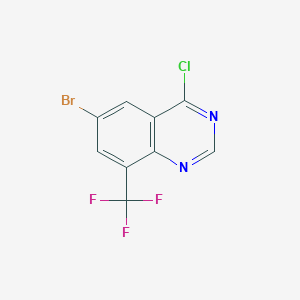
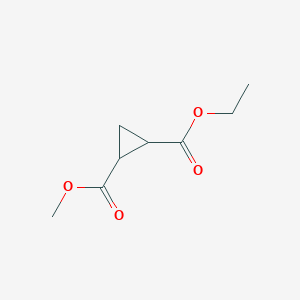
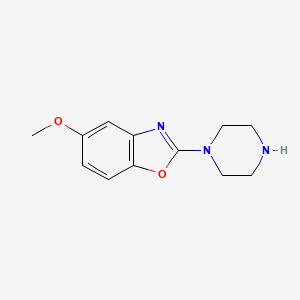
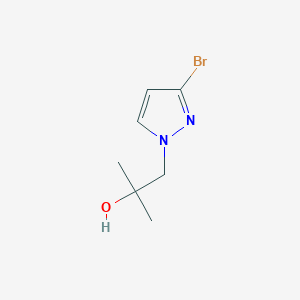
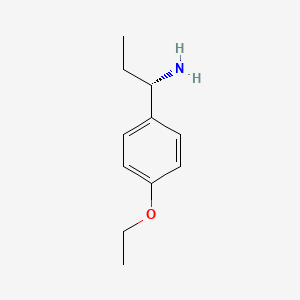
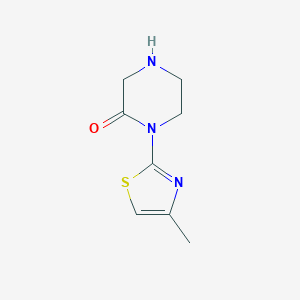
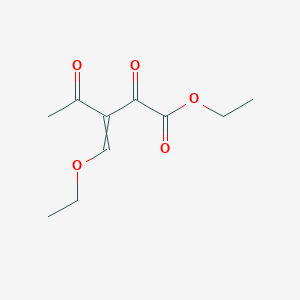
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-benzo[d]imidazole](/img/structure/B13981614.png)
